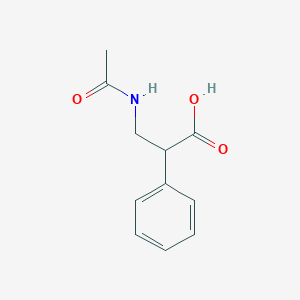

3-Acetamido-2-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic acid, a close relative of 3-acetamido-2-phenylpropanoic acid, showcases a methodological approach for preparing compounds with specific labeling for pharmacological studies. This synthesis involves starting from benzoic acid-[carboxyl-14C] and employs various steps including the use of peptide coupling agents for amide bond formation, highlighting a complex synthesis pathway for related compounds (Maleki et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals insights into the stereochemistry and hydrogen bonding patterns that may influence the reactivity and properties of 3-acetamido-2-phenylpropanoic acid. The extended conformation and intermolecular interactions observed in these structures provide a basis for understanding the molecular configuration and potential reactivity of 3-acetamido-2-phenylpropanoic acid and its derivatives (Camerman et al., 2005).

Chemical Reactions and Properties

The reactivity of 3-acetamido-2-phenylpropanoic acid can be inferred from studies on similar compounds. For instance, the reactivity of acetamidofibrate, a compound synthesized from paracetamol and ethyl 2-bromo-2-methylpropionate, provides insights into the potential anti-inflammatory and antidyslipidemic activities of acetamido derivatives. These studies highlight the significance of functional groups in modulating the chemical properties and potential biological activities of these compounds (Navarrete-Vázquez et al., 2011).

Physical Properties Analysis

Although specific studies on the physical properties of 3-acetamido-2-phenylpropanoic acid were not found, the analysis of related compounds offers a foundation for understanding its likely physical characteristics. The crystalline structure, melting points, and solubility of related compounds provide a basis for predicting the behavior of 3-acetamido-2-phenylpropanoic acid in various solvents and conditions, which is crucial for its application in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 3-acetamido-2-phenylpropanoic acid, such as acidity, basicity, and reactivity towards other chemical entities, can be deduced from studies on structurally related compounds. The synthesis and characterization of perfluoroalkylated phenylboronic acid derivatives from 3-acetamidophenylboronic acid, for example, illustrate the potential for functional group modifications to significantly alter chemical reactivity and interaction with biological molecules, indicating a wide range of chemical behaviors and interactions that 3-acetamido-2-phenylpropanoic acid might exhibit (Shiino et al., 1993).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

3-Acetamido-2-phenylpropanoic acid derivatives have shown potential as antibacterial agents. Studies reveal that certain derivatives, like halogenated (S)-2-(phenylcarbamoyl)phenyl 2-acetamido-3-phenylpropanoates, are effective against drug-sensitive and atypical mycobacterial strains. Some of these compounds have also demonstrated activity against multi-drug resistant (MDR) and extensively drug-resistant tuberculosis (XDR-TB) strains (Krátký et al., 2010).

Enzyme Inhibition

Compounds derived from 3-Acetamido-2-phenylpropanoic acid have been synthesized and tested as inhibitors of β-N-acetylglucosaminase, an enzyme important in various biological processes. These inhibitors could be useful for the synthesis of N-acetylglucosaminyltransferase inhibitors, potentially impacting cancer treatment or other diseases (Takaoka et al., 1993).

Pharmaceutical Synthesis

3-Acetamido-2-phenylpropanoic acid is involved in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of acetamido azasugars, which have potential applications in medical therapy, particularly as anticonvulsants (Camerman et al., 2005). Also, its derivatives have been explored for potential use in cancer drug development (Sharma et al., 2018).

Diagnostic and Imaging Applications

3-Acetamido-2-phenylpropanoic acid derivatives are also used in diagnostic and imaging applications. For instance, Good's buffers, such as N-(2-Acetamido)-2-aminoethanesulfonic acid derived from it, have been applied to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy (Flavell et al., 2015).

Metal Ion Interaction Studies

It has been used in studies related to metal ion interactions. N-(2-Acetamido)iminodiacetic acid, a derivative, is known for its role in the field of metal ion buffers, functioning at physiological pH ranges, and is an analytical chelating agent for metal ion determination (Hamed et al., 1994).

Eigenschaften

IUPAC Name |

3-acetamido-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-7-10(11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMPDBAXKLIWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-2-phenylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)

![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)

![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)

![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)

![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)

![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)

![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)